molecular formula C12H11N B1619818 4-(4-Methylphenyl)pyridine CAS No. 4423-10-3

4-(4-Methylphenyl)pyridine

Cat. No. B1619818
CAS RN: 4423-10-3
M. Wt: 169.22 g/mol
InChI Key: MRAIVJPPOXSJNG-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)pyridine is a chemical compound with the molecular formula C12H11N . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 4-(4-Methylphenyl)pyridine includes a pyridine ring linked to a methylphenyl group . The empirical formula is C22H17N3, and the molecular weight is 323.39 .

Scientific Research Applications

Chelating Properties in Metal Complexes

4-(4-Methylphenyl)pyridine and its derivatives have been explored for their chelating properties in metal complexes. A study by Zhu et al. (2000) examined the crystal structures of Co(II) and Ni(II) complexes with a derivative of 4-(4-Methylphenyl)pyridine, highlighting their distorted octahedral environment and high-spin species characteristics in certain temperature ranges (Zhu et al., 2000).

Synthesis of Novel Polymers

Liaw et al. (2007) synthesized a new diamine containing a pyridine heterocyclic group used in the preparation of poly(pyridine−imide), demonstrating its high solubility, good thermal stability, and potential for casting into flexible films with notable tensile strength and modulus (Liaw et al., 2007).

Vapor Phase Synthesis in Drug Intermediates

Ratnamala et al. (2004) investigated the vapor phase synthesis of 2,6-bis(4-methylphenyl)pyridine, an important drug intermediate, focusing on the high selectivity obtained with specific molecular sieves. This research provides insights into the synthesis mechanisms of these types of compounds (Ratnamala et al., 2004).

Synthesis of Pyridine and Fused Pyridine Derivatives

Al-Issa (2012) conducted research on synthesizing a series of pyridine and fused pyridine derivatives, exploring their reactivity and potential applications in various chemical reactions (Al-Issa, 2012).

Polyimides with Enhanced Thermal Properties

Wang et al. (2008) synthesized a novel polyimide derived from a diamine containing pyridine, demonstrating its high glass transition temperature, excellent thermal stability, and fluorescence properties upon protonation (Wang et al., 2008).

Corrosion Inhibition in Mild Steel

Ansari et al. (2015) studied the corrosion inhibition effect of pyridine derivatives on mild steel in hydrochloric acid. Their findings suggest that these compounds can serve as effective inhibitors, highlighting the potential for industrial applications (Ansari et al., 2015).

Safety and Hazards

When handling 4-(4-Methylphenyl)pyridine, it is recommended to use in a well-ventilated place, wear suitable protective clothing, avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

Future Directions

While the future directions for 4-(4-Methylphenyl)pyridine are not explicitly mentioned in the search results, similar compounds have been the subject of ongoing research for their potential in drug discovery .

properties

IUPAC Name

4-(4-methylphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N/c1-10-2-4-11(5-3-10)12-6-8-13-9-7-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRAIVJPPOXSJNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344588
Record name 4-(4-Methylphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4423-10-3
Record name 4-(4-Methylphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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